Esculin sesquihydrate

説明

BenchChem offers high-quality Esculin sesquihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Esculin sesquihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

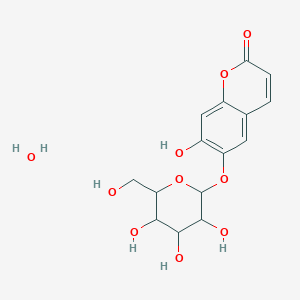

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPGSKIFJFVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources and Extraction Yields of Esculin Sesquihydrate: A Technical Guide for Phytochemical Isolation

Executive Summary

Esculin sesquihydrate is a highly valued coumarin glycoside utilized extensively in pharmacological research for its robust antioxidant, anti-inflammatory, and vasoprotective properties, as well as in clinical microbiology as a fluorescent diagnostic marker. For drug development professionals and analytical chemists, optimizing the extraction of this compound from complex botanical matrices is critical for ensuring high purity and commercial viability. This whitepaper provides an in-depth analysis of the natural sources of esculin, comparative extraction yields, and a self-validating, step-by-step protocol for its isolation.

Chemical Ontology and Physicochemical Profile

Esculin sesquihydrate (CAS: 66778-17-4) is formally identified as 6,7-Dihydroxycoumarin 6-glucoside sesquihydrate[1]. The "sesquihydrate" designation indicates the integration of 1.5 molecules of water for every molecule of esculin within its crystal lattice[1].

Understanding this hydration state is critical for extraction and formulation scientists because it directly governs the compound's thermodynamic stability, hygroscopicity, and solubility profile[1]. Esculin exhibits strong fluorescence under ultraviolet light, a physicochemical trait that not only facilitates its role as a phloem probe in plant physiology but also serves as a primary mechanism for real-time chromatographic tracking during the purification process[1].

Botanical Sourcing and Yield Dynamics

The biosynthesis and accumulation of esculin are highly variable, dictated by botanical taxonomy, tissue differentiation, and the physiological age of the plant.

-

Aesculus hippocastanum (Horse Chestnut): The bark of the horse chestnut tree remains the gold standard for esculin extraction. However, yield is strictly age-dependent. Bark harvested from mature branches (2–3 years old) yields the highest concentrations, whereas young stems (2–8 months) contain negligible amounts[2].

-

Fraxinus species (Ash Tree): Cortex fraxini is a traditional source of coumarin glycosides. While conventional extraction yields are moderate, the application of advanced green solvents (such as ionic liquids) has drastically improved recovery rates[3].

-

Launaea pinnatifida: Recent phytochemical investigations have identified the leaves of this intertidal herb as a potent alternative source, yielding commercially viable quantities of esculin when subjected to successive solvent extraction[4].

Quantitative Yield Comparison

The following table summarizes the extraction yields of esculin across different botanical sources and methodological approaches.

| Botanical Source | Plant Tissue | Extraction Methodology | Solvent System | Esculin Yield (mg/g DW) |

| Aesculus hippocastanum | Bark (2–3 years old) | Heat Reflux Extraction | 100% Methanol | 25.89 – 38.94 |

| Fraxinus species | Bark (Cortex fraxini) | Ionic Liquid Extraction | [C4mim]Br | 18.70 |

| Launaea pinnatifida | Leaves | Successive Maceration | Methanol | ~15.00 (1.5% w/w) |

| Aesculus hippocastanum | Young Stems (2–8 months) | Heat Reflux Extraction | 100% Methanol | 0.33 – 0.50 |

Workflow Visualization

Workflow for the extraction and isolation of esculin sesquihydrate.

Self-Validating Extraction and Isolation Protocol

To ensure scientific integrity and reproducibility, the following protocol for isolating esculin sesquihydrate from Aesculus hippocastanum bark is designed as a closed, self-validating system. Every major phase includes a mechanistic rationale (causality) and an analytical checkpoint.

Phase 1: Biomass Preparation

-

Procedure: Harvest bark from 2 to 3-year-old A. hippocastanum branches. Air-dry the material at room temperature to prevent thermal degradation of glycosidic bonds. Mill the dried bark to a fine powder (approx. 20 mesh size).

-

Causality: Milling increases the surface-to-volume ratio, exponentially enhancing solvent penetration and mass transfer kinetics during extraction.

-

Validation Checkpoint: Perform a Karl Fischer titration to determine residual moisture content. The moisture level must be factored into the final Dry Weight (DW) yield calculations to ensure quantitative accuracy.

Phase 2: Continuous Heat Reflux Extraction

-

Procedure: Suspend 50.0 g of the powdered bark in 500 mL of 100% HPLC-grade methanol. Extract on a water bath under continuous reflux for 3 hours at 65°C[5].

-

Causality: Pure methanol is specifically selected to maximize the solubility of polar coumarin glycosides while deliberately avoiding the co-extraction of highly polar, water-soluble polysaccharide "ballast" substances that complicate downstream purification[5]. Refluxing maintains the solvent near its boiling point, decreasing viscosity and increasing kinetic energy without exceeding the thermal stability threshold of esculin.

-

Validation Checkpoint: Spot the crude extract on a silica gel TLC plate alongside an esculin reference standard. Develop in an appropriate mobile phase and visualize under UV light at 365 nm. A strong fluorescent blue spot corresponding to the standard's Rf value confirms successful primary extraction.

Phase 3: Concentration and Vacuum Liquid Chromatography (VLC)

-

Procedure: Filter the methanolic extract quantitatively and concentrate it under reduced pressure at 40°C using a rotary evaporator. Adsorb the concentrated extract onto silica gel (60–120 mesh) and load it into a Vacuum Liquid Chromatography (VLC) column. Elute using a gradient of chloroform and methanol (starting at 90:10 v/v)[4].

-

Causality: Vacuum evaporation prevents the thermal oxidation of the coumarin ring. In VLC, the silica stationary phase retains highly polar impurities, while the optimized chloroform-methanol mobile phase disrupts the hydrogen bonding between esculin and the silica, allowing for selective elution[4].

-

Validation Checkpoint: Analyze the eluted fractions using High-Performance Liquid Chromatography (HPLC) with UV detection at 350 nm. Pool only the fractions demonstrating an esculin peak purity of >95%.

Phase 4: Crystallization of the Sesquihydrate

-

Procedure: Concentrate the pooled, high-purity fractions to a minimal volume and store at 4°C for 48 hours to induce spontaneous crystallization. Filter the resulting white to off-white crystals and wash with ice-cold minimal methanol.

-

Causality: Lowering the temperature decreases the solubility of esculin in the solvent matrix, forcing it out of solution. The ambient moisture and solvent conditions naturally favor the formation of the thermodynamically stable sesquihydrate crystal lattice (incorporating 1.5 H₂O molecules)[1].

-

Validation Checkpoint: Determine the melting point of the isolated crystals. A sharp melting point between 203°C and 205°C validates the structural identity and high purity of the esculin sesquihydrate[4].

References

-

Stanić, G., et al. "HPLC Analysis of Esculin and Fraxin in Horse-Chestnut Bark (Aesculus hippocastanum L.)." Srce.hr, [Link]

-

Liu, et al. "Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products." MDPI, [Link]

-

"Isolation, Characterization, and Chromatographic Estimation of Esculin: A Potential Fluorescent Marker from Launaea pinnatifida." Pharmacognosy Magazine, [Link]

-

Matysik, et al. "Chromatography of esculin from stems and bark of Aesculus hippocastanum L. for consecutive vegetative periods." ResearchGate, [Link]

Sources

Comprehensive Characterization of Esculin Sesquihydrate: Molecular Weight and Hydration State Analytics

Executive Overview

Esculin (6,7-dihydroxycoumarin-6-glucoside) is a naturally occurring coumarin derivative utilized extensively in microbiological diagnostics (e.g., bile esculin agar for Enterococcus identification) and as a vasoprotective pharmaceutical agent. In its most stable crystalline form, it exists as a sesquihydrate. Understanding the precise molecular weight and hydration state of esculin sesquihydrate is critical for accurate molarity calculations in assay development and for ensuring lot-to-lot consistency in drug formulation. This technical guide provides an authoritative framework on the theoretical stoichiometry and the orthogonal thermo-analytical workflows required to definitively validate its hydration state.

Physicochemical Profiling & Stoichiometry

The term "sesquihydrate" denotes a fractional stoichiometric ratio where exactly 1.5 molecules of water are incorporated into the crystal lattice for every one molecule of the active pharmaceutical ingredient (API) [1].

Calculation of Molecular Weight:

-

Anhydrous Esculin ( C15H16O9 ): 340.28 g/mol

-

Water ( H2O ): 18.015 g/mol

-

Sesquihydrate Contribution ( 1.5×18.015 ): 27.02 g/mol

-

Total Molecular Weight: 367.31 g/mol [1][2]

Theoretical Water Content: To establish a self-validating baseline for subsequent analytical testing, the theoretical mass fraction of water must be calculated. This provides the exact target metric for thermal analysis:

(27.02 g/mol/367.31 g/mol)×100=7.36% (w/w)Table 1: Physicochemical Properties of Esculin Sesquihydrate

| Property | Value |

| Chemical Name | 6,7-Dihydroxycoumarin-6-glucoside sesquihydrate |

| CAS Number | 66778-17-4 |

| Molecular Formula | C15H16O9⋅1.5H2O |

| Molecular Weight (Anhydrous) | 340.28 g/mol |

| Molecular Weight (Sesquihydrate) | 367.31 g/mol |

| Theoretical Water Content | 7.36% (w/w) |

Orthogonal Analytical Workflows for Hydration State Determination

Relying on a single analytical method to determine hydration can lead to false positives. For instance, mass loss in Thermogravimetric Analysis (TGA) could be erroneously attributed to water when it is actually residual processing solvent. Therefore, a robust, self-validating system requires the triangulation of TGA, Differential Scanning Calorimetry (DSC), and Karl Fischer (KF) Titration [3].

Orthogonal workflow for validating the hydration state of esculin sesquihydrate.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Purpose: To quantify the exact mass loss as a function of temperature, identifying the dehydration step.

-

Causality & Expert Insight: A slow heating rate (10°C/min) is selected to ensure thermal equilibrium within the sample crucible, preventing the overlap of the dehydration event with the onset of thermal degradation. A dry nitrogen purge is mandatory to sweep evolved water vapor away from the microbalance, preventing re-condensation and baseline drift.

-

Step-by-Step Methodology:

-

Tare a standard alumina or platinum TGA pan.

-

Accurately weigh 5.0 to 10.0 mg of esculin sesquihydrate into the pan.

-

Load the sample into the TGA furnace under a continuous dry nitrogen purge (50 mL/min).

-

Equilibrate at 25°C for 5 minutes to establish a stable baseline.

-

Heat the sample from 25°C to 250°C at a rate of 10°C/min.

-

Analysis: Calculate the step-wise mass loss (%) between 50°C and 120°C. A mass loss of ~7.36% confirms the loss of 1.5 moles of volatiles.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Purpose: To profile the thermodynamic energy (endothermic transitions) associated with the release of lattice water and subsequent melting.

-

Causality & Expert Insight: The sample must be analyzed in a pin-holed aluminum pan. If a hermetically sealed pan is used, the evolved water cannot escape, leading to an artificially high-pressure environment that depresses the melting point and causes a "hydrothermal melt" rather than a true solid-state dehydration [3].

-

Step-by-Step Methodology:

-

Weigh 3.0 to 5.0 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid containing a 50 µm pinhole.

-

Place the sample and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen at 50 mL/min.

-

Heat from 25°C to 250°C at 10°C/min.

-

Analysis: Identify the broad endothermic peak (typically between 60°C - 110°C) corresponding to dehydration, followed by a sharp endothermic melting peak of the anhydrous form (>200°C).

-

Thermal dehydration and degradation pathway of esculin sesquihydrate.

Protocol 3: Karl Fischer (KF) Titration (Volumetric)

-

Purpose: To provide absolute chemical specificity, confirming that the mass lost in TGA is exclusively water.

-

Causality & Expert Insight: TGA is a non-specific technique. If the TGA shows an 8.5% mass loss but KF shows 7.36% water, the ~1.1% discrepancy indicates the presence of residual volatile organic compounds (VOCs) from the crystallization process. Thus, KF acts as the chemical validator for the TGA data.

-

Step-by-Step Methodology:

-

Standardize the volumetric KF reagent using a certified water standard (e.g., 10 mg/g water standard).

-

Add 30 mL of dry methanol to the titration vessel and pre-titrate to a stable, anhydrous baseline.

-

Accurately weigh 20 to 50 mg of esculin sesquihydrate and rapidly transfer it into the titration vessel to minimize atmospheric moisture absorption.

-

Stir for 2-3 minutes to ensure complete dissolution of the API and release of lattice water.

-

Titrate to the electrometric endpoint.

-

Analysis: Calculate the water content. The result must fall within the acceptable specification range of 5.03% to 9.57% (representing 1 to 2 waters), with the ideal target being 7.36% [2].

-

Data Synthesis and Self-Validation

To ensure strict quality control, the data from all three orthogonal methods must be synthesized. The table below outlines the expected self-validating results for pure esculin sesquihydrate.

Table 2: Expected Analytical Results for Esculin Sesquihydrate

| Analytical Technique | Target Metric | Expected Result | Interpretation |

| TGA | Step-wise Mass Loss (50-120°C) | ~7.36% | Loss of 1.5 moles of volatiles. |

| DSC | Primary Endothermic Peak | Broad peak ~60-110°C | Energy required to break lattice H-bonds. |

| KF Titration | Specific Water Content | 7.36% (Acceptable: 5.03-9.57%) | Confirmation that the volatile lost is purely H2O . |

By strictly adhering to these protocols, researchers can definitively characterize the hydration state of esculin sesquihydrate. This multi-tiered, self-validating approach ensures that molarity calculations in downstream biological assays or pharmaceutical formulations are grounded in absolute physicochemical reality.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum Characteristics of Esculin Sesquihydrate

Abstract

Esculin, a coumarin glucoside naturally occurring in various plants, is recognized for its significant biological activities, including antioxidant and anti-inflammatory properties[1][2]. As a fluorescent molecule, its interaction with ultraviolet and visible light is of fundamental importance for its characterization, quantification, and the study of its physicochemical behavior. This technical guide provides a comprehensive examination of the UV-Vis absorption spectrum of esculin sesquihydrate (C₁₅H₁₆O₉ · 1.5H₂O), tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles governing its spectral signature, the profound influence of environmental factors such as solvent and pH, and present a validated protocol for its analysis. This document is structured to provide not just procedural steps, but the causal scientific reasoning that underpins robust and reproducible spectroscopic analysis.

Introduction: The Molecular Basis of Esculin's UV-Vis Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance[3][4]. When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state[5]. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores.

Esculin, with the chemical name 6-(β-D-Glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one, is a derivative of coumarin[6][7]. Its core structure is the coumarin ring system, which is an aromatic lactone. This extended system of conjugated double bonds (a benzopyrone) acts as the primary chromophore, responsible for its strong absorption in the UV region[8]. The electronic transitions that occur upon light absorption are typically π → π* transitions, which are characteristic of conjugated systems. The presence of hydroxyl and ether functional groups (auxochromes) on the benzene ring modifies the energy of these transitions and, consequently, the exact position and intensity of the absorption maxima (λmax).

The sesquihydrate form indicates the presence of one and a half water molecules per molecule of esculin in its crystalline structure[2][9][10]. For the purpose of UV-Vis spectroscopy in solution, the compound is dissolved, and the spectral characteristics are those of the solvated esculin molecule.

Characteristic Absorption Spectrum of Esculin

In solution, esculin exhibits a distinct and well-defined UV absorption spectrum. The primary absorption maximum (λmax) is consistently reported in the UVA range, though the exact wavelength can vary slightly depending on the solvent and pH conditions.

This intense absorption band is the cornerstone for the quantitative analysis of esculin using the Beer-Lambert Law, which posits a linear relationship between absorbance and concentration for a given analyte at a specific wavelength[4].

Summary of Reported Absorption Maxima (λmax)

The precise λmax is subject to experimental conditions. The data below, compiled from various scientific sources, highlights this variability and underscores the importance of consistent methodology.

| λmax (nm) | Solvent/Context | Source |

| ~346 nm | Not specified | Wikipedia[11] |

| ~335 nm | Not specified | ResearchGate[12][13] |

| 341 nm | Determined as the "Equal Absorption Wavelength" with its aglycone, esculetin, for HPLC analysis. | ResearchGate[14], PubMed[15] |

| 343 nm | Methanol | Pharmacognosy Magazine[16] |

| 327 nm | Used for quantification in nanoemulsions. | ResearchGate[17] |

The variation in these reported values emphasizes that for any quantitative or comparative study, the λmax should be determined empirically under the specific experimental conditions being used.

Critical Influencing Factor: The Effect of pH

The pH of the solution is arguably the most critical factor influencing the UV-Vis spectrum of esculin. This dependence arises from the phenolic hydroxyl group at the C7 position of the coumarin ring.

Mechanism of pH-Induced Spectral Shift

In acidic to neutral solutions, the C7-hydroxyl group is protonated (-OH). As the pH increases into the alkaline range, this proton is abstracted, forming a phenolate ion (-O⁻). This deprotonation has a profound effect on the electronic structure of the chromophore:

-

Extended Conjugation: The negative charge on the phenolate oxygen can be delocalized into the aromatic ring system.

-

Bathochromic Shift: This extension of the conjugated system lowers the energy gap between the π and π* orbitals. Consequently, less energy (i.e., a longer wavelength of light) is required to induce the electronic transition. This results in a shift of the λmax to a longer wavelength, an effect known as a bathochromic or "red" shift[18][19][20].

This phenomenon is not just a minor perturbation; it is a significant and observable change in the spectrum, providing a clear indication of the molecule's ionization state[21]. It is also the reason for the observed increase in blue fluorescence above pH 5.8[6].

Caption: Effect of pH on Esculin's structure and UV-Vis spectrum.

Influence of Solvent Polarity (Solvatochromism)

Solvent choice can also induce shifts in the absorption spectrum, a phenomenon known as solvatochromism[22]. Polar solvents can interact with the ground and excited states of the esculin molecule differently through dipole-dipole interactions and hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl groups and the lactone carbonyl of esculin. These interactions can stabilize both the ground and excited states, but often to different extents, leading to shifts in λmax compared to non-polar solvents[23].

-

Aprotic Solvents (e.g., Acetonitrile, Dioxane): The interactions are primarily dipole-dipole. The observed spectrum in these solvents can differ from that in protic solvents.

For consistency and reproducibility, especially in quantitative studies, it is imperative to use the same solvent for all standards, samples, and blanks. Methanol and ethanol are common choices due to their good solvating power for coumarins and their transparency in the relevant UV range[15][24].

Standardized Protocol for UV-Vis Spectroscopic Analysis

This section provides a self-validating, step-by-step protocol for obtaining a reliable UV-Vis absorption spectrum of esculin sesquihydrate. The causality for each step is explained to ensure scientific rigor.

Required Materials and Equipment

-

Spectroscopic grade solvent (e.g., methanol or 20 mM phosphate buffer, pH 7.4)[26]

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Quartz cuvettes (1 cm path length)

Experimental Workflow

Caption: Standard workflow for UV-Vis analysis of Esculin.

Step-by-Step Methodology

-

Preparation of Stock Solution (e.g., 1 mg/mL):

-

Action: Accurately weigh approximately 10 mg of esculin sesquihydrate using a calibrated analytical balance.

-

Causality: Gravimetric accuracy is the foundation of quantitative analysis. The Beer-Lambert law requires a precisely known concentration[28].

-

Action: Quantitatively transfer the powder to a 10 mL Class A volumetric flask. Add about 7 mL of the chosen solvent (e.g., methanol) and sonicate briefly to dissolve. Allow the solution to return to room temperature, then dilute to the mark with the solvent. Invert the flask 15-20 times to ensure homogeneity.

-

Causality: Using volumetric glassware ensures concentration accuracy. Ensuring complete dissolution and homogeneity prevents sampling errors.

-

-

Preparation of Working Solution (e.g., 10 µg/mL):

-

Action: Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with the same solvent.

-

Causality: This concentration typically yields an absorbance value within the optimal linear range of most spectrophotometers (0.2 - 0.8 A.U.), minimizing instrumental error.

-

-

Spectrophotometer Setup:

-

Action: Power on the spectrophotometer and its lamps (Deuterium and Tungsten). Allow at least 30 minutes for the instrument to warm up and stabilize.

-

Causality: Lamp output and detector sensitivity can drift until thermal equilibrium is reached. A warm-up period is essential for a stable baseline and reproducible measurements[27].

-

Action: Set the desired scan range, for instance, from 200 nm to 500 nm[26][29].

-

-

Baseline Correction (Blanking):

-

Action: Fill a matched pair of quartz cuvettes with the pure solvent. Place them in both the reference and sample holders of the spectrophotometer.

-

Causality: Quartz cuvettes are used because glass absorbs strongly below ~320 nm. Using a matched pair minimizes optical differences between the cuvettes.

-

Action: Perform a baseline correction or "autozero" function on the instrument. This digitally subtracts the solvent's absorbance spectrum from all subsequent measurements[27].

-

Causality: This critical step ensures that the final spectrum represents only the absorbance of the analyte (esculin), removing any confounding signals from the solvent or instrument optics.

-

-

Measurement of Esculin Spectrum:

-

Action: Empty the sample cuvette, rinse it twice with small aliquots of the esculin working solution, and then fill it with the working solution.

-

Causality: Rinsing prevents dilution of the sample by any residual solvent in the cuvette, which would lead to an erroneously low absorbance reading.

-

Action: Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

-

-

Data Analysis:

-

Action: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. Record the absorbance value at this wavelength.

-

Causality: Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law that can occur on steep portions of the spectral curve[28].

-

Conclusion

The UV-Vis absorption spectrum of esculin sesquihydrate is a powerful tool for its identification and quantification. The spectrum is dominated by a strong absorption band in the UVA region, typically between 335 nm and 346 nm, originating from the π → π* transitions within its coumarin chromophore[11][12][16]. This technical guide has established that the precise spectral characteristics are highly sensitive to environmental conditions, particularly pH, due to the deprotonation of the C7-hydroxyl group, which leads to a predictable bathochromic shift. Solvent polarity also plays a role in modifying the spectral signature. By following the detailed, rationale-driven protocol provided, researchers can obtain accurate and reproducible UV-Vis data, forming a solid foundation for applications in quality control, pharmacokinetic studies, and other areas of drug discovery and development[30].

References

-

Merck Index Online. (n.d.). Esculin. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281417, Esculin. [Link]

-

Li, Y., Liu, Y., Zhang, L., Wang, Y., Guo, H., & Sun, G. (2023). [Rapid determination of aesculin and aesculetin in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength]. Se Pu, 41(8), 863–869. [Link]

-

Wikipedia. (n.d.). Aesculin. [Link]

-

Stanić, G., Samarzija, I., & Blazević, N. (2001). HPLC Analysis of Esculin and Fraxin in Horse-Chestnut Bark (Aesculus hippocastanum L.). Pharmazie, 56(10), 828-830. [Link]

-

Chemistry Stack Exchange. (2021). How ph affects aesculune fluorescence?. [Link]

-

Agati, G., Tattini, M., & Fini, A. (2011). UV-vis spectral features of 40 lM solutions of esculetin and esculin (A). ResearchGate. [Link]

-

Sabbagh, F., et al. (2015). Structure and chemical numbering system of esculin. ResearchGate. [Link]

-

Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatography & Separation Techniques, 16, 513. [Link]

-

Supplementary Information. (n.d.). In-vitro Interactions of Esculin and Esculetin with Bovine Hemoglobin alter its Structure and Inhibit. [Link]

-

University of Washington. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131675424, Esculin sesquihydrate. [Link]

-

Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

-

Zhang, X., et al. (2026). Rapid Determination of Aesculin, Aesculetin and Fraxetin in Cortex Fraxini Extract Solutions Based on Ultraviolet Spectroscopy. ResearchGate. [Link]

-

Agati, G., et al. (2011). UV-vis spectral features of 40 lm M solutions of esculetin and esculin (A). ResearchGate. [Link]

-

Fatma, H. (n.d.). Hydrophilic Interaction Chromatography Analysis of Esculin in Ointments with UV Detection. University of Baghdad Digital Repository. [Link]

-

Fossen, T., et al. (2006). Effect of pH on the UV-visible absorption spectra of.... ResearchGate. [Link]

-

Li, Y., et al. (2023). [Rapid determination of aesculin and aesculetin in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength]. PubMed. [Link]

-

Carl ROTH. (n.d.). Esculin sesquihydrate. [Link]

-

Aryal, S. (2021). Bile Esculin Test- Principle, procedure, results, uses, limitations. Microbe Notes. [Link]

-

Koyundereli, N. A., et al. (2022). pH-Dependent Coloring of Combination Effect Pigments with Anthocyanins from Brassica oleracea var. capitata F. rubra. ISTA Research Explorer. [Link]

-

Wani, A., et al. (2021). Isolation, Characterization, and Chromatographic Estimation of Esculin: A Potential Fluorescent Marker from Launaea pinnatifida. Pharmacognosy Magazine. [Link]

-

ResearchGate. (2022). The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study. [Link]

-

Li, Y., et al. (2014). A Sensitive and Selective Method for Determination of Aesculin in Cortex Fraxini by Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry and Application in Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211025, Esculin hydrate. [Link]

-

ResearchGate. (n.d.). Accuracy of UV assay for esculin. [Link]

-

Bren, U., et al. (2022). The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study. PubMed. [Link]

-

Edberg, S. C., et al. (1976). Rapid spot test for the determination of esculin hydrolysis. Journal of Clinical Microbiology. [Link]

-

Tison, D. L. (1986). Esculin hydrolysis by Vibrio vulnificus. Diagnostic Microbiology and Infectious Disease. [Link]

-

Stanić, S., et al. (2018). Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine. Photochemical & Photobiological Sciences. [Link]

-

Cupellini, L., et al. (2024). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. MDPI. [Link]

Sources

- 1. CAS 66778-17-4: Esculin sesquihydrate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. longdom.org [longdom.org]

- 4. ijbr.com.pk [ijbr.com.pk]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. Esculin [drugfuture.com]

- 7. Esculin | C15H16O9 | CID 5281417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Esculin sesquihydrate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Esculin sesquihydrate | C30H38O21 | CID 131675424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thomassci.com [thomassci.com]

- 11. Aesculin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Rapid determination of aesculin and aesculetin in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength] [pubmed.ncbi.nlm.nih.gov]

- 16. phcog.com [phcog.com]

- 17. researchgate.net [researchgate.net]

- 18. research-explorer.ista.ac.at [research-explorer.ista.ac.at]

- 19. researchgate.net [researchgate.net]

- 20. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. hrcak.srce.hr [hrcak.srce.hr]

- 25. avantorsciences.com [avantorsciences.com]

- 26. rsc.org [rsc.org]

- 27. engineering.purdue.edu [engineering.purdue.edu]

- 28. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 29. researchgate.net [researchgate.net]

- 30. A Sensitive and Selective Method for Determination of Aesculin in Cortex Fraxini by Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry and Application in Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescence Quantum Yield of Esculin Sesquihydrate in Various Solvents: A Comprehensive Technical Guide

Introduction & Core Principles

Esculin sesquihydrate (aesculin), the 6-O-glucoside of the coumarin derivative esculetin, is a highly versatile fluorophore utilized across plant physiology, pharmaceutical development, and fundamental photophysics. Historically, esculin played a foundational role in the development of quantitative fluorescence spectroscopy. Pioneers such as S. I. Vavilov and E. J. Bowen utilized aqueous esculin solutions as "quantum counters" because its fluorescence quantum yield ( ΦF ) remains remarkably constant across a broad range of ultraviolet excitation wavelengths, adhering strictly to the 1[1].

In modern applications, esculin is highly valued as a phloem-mobile probe in plant biology. Because it is actively recognized and loaded into the phloem via the 2[2], researchers can track assimilate translocation in real-time using confocal laser scanning microscopy. However, to leverage esculin effectively in quantitative assays, scientists must understand the mechanistic causality behind its photophysical behavior—specifically, how solvent polarity, hydrogen bonding, and pH govern its fluorescence quantum yield.

Mechanistic Causality: Solvent and pH Dependence

The fluorescence emission of esculin typically peaks around 455–470 nm when excited in the UV range (~340–405 nm). The quantum yield is not a static property; it is a dynamic response to the fluorophore's microenvironment.

Protolytic Equilibria (The pH Effect)

Esculin contains a hydroxyl group at the C7 position. The protonated (neutral) form of esculin, predominant in acidic to neutral aqueous solutions, exhibits a relatively low quantum yield due to efficient non-radiative decay pathways. However, as the pH increases beyond the pKa of the hydroxyl group, esculin undergoes deprotonation to form an anionic species. This anion possesses a significantly higher quantum yield and a shifted excitation spectrum, making basic conditions optimal for maximizing fluorescence intensity[3].

Solvent Polarity and Hydrogen Bonding

In protic solvents like water, strong intermolecular hydrogen bonding between the solvent and the coumarin carbonyl/hydroxyl groups facilitates non-radiative deactivation (internal conversion). When transitioned to less polar or aliphatic alcohols (e.g., ethanol, methanol), the hydrogen-bonding network is altered. This reduction in solvent-solute hydrogen bonding decreases non-radiative decay rates, leading to a concomitant increase in the quantum yield and improved 4[4].

Refractive Index ( n )

As established by Förster, the radiative lifetime of a fluorophore is inversely proportional to the square of the solvent's refractive index ( n2 ). Consequently, comparing quantum yields across different solvents requires strict mathematical correction for n to prevent systemic calculation errors[1].

Figure 1: Protolytic equilibrium and photophysical pathways of esculin, demonstrating pH-dependent quantum yield variations.

Quantitative Data: Esculin Photophysics in Various Solvents

The table below synthesizes the photophysical parameters of esculin across common solvents. Note: Absolute values vary based on temperature and exact buffer composition, but the relative trends illustrate the solvent/pH causality.

| Solvent / Environment | pH / Condition | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield ( ΦF ) Trend | Mechanistic Driver |

| Water (Aqueous Buffer) | Acidic / Neutral (pH 5.4) | ~340 | ~460 | Low | Dominance of neutral species; high H-bonding quenching[3]. |

| Water (Aqueous Buffer) | Basic (pH > 8.5) | ~385 | ~460 | High (up to 3x-10x increase) | Formation of highly fluorescent anionic species[3]. |

| Ethanol (Absolute) | Neutral | ~345 | ~455 | Moderate | Reduced solvent polarity and H-bonding compared to water. |

| Methanol | Neutral | ~343 | ~455 | Moderate | Intermediate H-bonding network; stable monomeric emission[4]. |

Experimental Protocol: Self-Validating Determination of Quantum Yield

To ensure trustworthiness and reproducibility, the measurement of esculin's quantum yield must account for inner filter effects and solvent refractive index differences. The comparative method using Quinine Sulfate in 0.1 M H2SO4 ( ΦR=0.54 ) is the field standard.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.1 M H2SO4 .

-

Sample Preparation: Prepare esculin sesquihydrate in the target solvent (e.g., Ethanol, or Phosphate Buffer at specific pH).

-

Absorbance Validation (Critical Step): Dilute both the standard and the sample until the absorbance at the chosen excitation wavelength (e.g., 340 nm) is strictly < 0.05 .

-

Causality: This prevents primary and secondary inner filter effects (reabsorption of emitted light) which artificially deflate the measured quantum yield[1].

-

-

Spectrofluorometry: Excite both solutions at the exact same wavelength. Record the integrated fluorescence intensity (area under the emission curve, I ).

-

Refractive Index Correction: Measure or source the refractive index ( n ) for both solvents.

-

Calculation: Apply the comparative quantum yield equation:

ΦS=ΦR×(IRIS)×(ASAR)×(nR2nS2)(Where S = Sample, R = Reference, I = Integrated Emission, A = Absorbance, n = Refractive Index).

Figure 2: Self-validating experimental workflow for accurate fluorescence quantum yield determination.

Application Workflow: Esculin as a Phloem-Mobile Probe

Because esculin is recognized by the AtSUC2 transporter, it is an excellent surrogate for sucrose in plant translocation studies[2].

Step-by-Step Methodology:

-

Plant Preparation: Grow Arabidopsis thaliana (or target species) to the desired developmental stage (e.g., 7-10 days for cotyledon loading).

-

Probe Formulation: Dissolve esculin sesquihydrate in distilled water to a concentration of 100 mM (or ~5 mg/mL)[5].

-

Causality: Water is used to prevent osmotic shock or solvent toxicity to the leaf tissue, which could artificially alter phloem loading dynamics.

-

-

Leaf Abrasion & Loading: Gently abrade the adaxial surface of a source leaf (e.g., clipping halfway to the midrib). Apply 10 µL of the esculin solution directly to the injured site.

-

Incubation: Cover the treated leaf with plastic film to prevent evaporation and incubate for 1 to 3 hours under standard light conditions.

-

Confocal Imaging: Excise the sink tissue (e.g., roots or petioles). Image using a Confocal Laser Scanning Microscope (CLSM).

-

Excitation: 405 nm diode laser.

-

Emission Detection: 420–470 nm bandpass filter.

-

-

Data Interpretation: Esculin fluorescence will appear bright blue in the phloem sieve elements. Because esculin fluorescence naturally quenches over time in the plant (due to vacuolar sequestration or xenobiotic detoxification), it is ideal for short-term pulse-chase experiments[2].

References

-

Title: Heterochromatic photometry of the ultra-violet region Source: Royal Society Publishing URL: [Link]

-

Title: Multispectral Phloem-Mobile Probes: Properties and Applications Source: PMC (Plant Physiology) URL: [Link]

-

Title: The Measurement of Photoluminescence Quantum Yields. A Review Source: The Journal of Physical Chemistry (1971) URL: [Link]

-

Title: Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves Source: PMC (Frontiers in Plant Science) URL: [Link]

-

Title: Vernalization Alters Sink and Source Identities and Reverses Phloem Translocation from Taproots to Shoots in Sugar Beet Source: PMC (The Plant Cell) URL: [Link]

-

Title: Enzymatic synthesis of oligoesculin: Structure and biological activities characterizations Source: ResearchGate URL: [Link]

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Multispectral Phloem-Mobile Probes: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vernalization Alters Sink and Source Identities and Reverses Phloem Translocation from Taproots to Shoots in Sugar Beet - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In-Depth RP-HPLC Method Development and Validation for Esculin Sesquihydrate Quantification

Executive Summary

Esculin (6,7-dihydroxycoumarin-6-O-glucoside) is a bioactive coumarin derivative widely analyzed in pharmacokinetics, botanical quality control (e.g., Fraxini Cortex and Aesculus hippocastanum), and clinical formulations[1],[2]. In laboratory settings, the reference standard is predominantly supplied as esculin sesquihydrate (CAS 66778-17-4). This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology for its precise quantification, grounded in the mechanistic causality of the molecule's physicochemical properties and strictly adhering to ICH Q2(R2) validation guidelines[3].

Mechanistic Background & Method Development Rationale

To build a robust analytical method, experimental conditions must be dictated by the analyte's molecular structure rather than empirical guesswork.

Stationary Phase Causality

Esculin consists of a hydrophobic coumarin aglycone linked to a highly polar glucose moiety. A Reversed-Phase C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm) is optimal[1]. The dense octadecylsilane chains provide sufficient hydrophobic interaction to retain the benzopyrone core, while the polar mobile phase manages the rapid partitioning of the glucoside group, ensuring an ideal retention factor ( k′ > 2)[4].

Mobile Phase Acidification

The coumarin structure contains phenolic hydroxyl groups. If the mobile phase pH approaches the pKa of these groups, the molecule exists in a state of dynamic equilibrium between its neutral and ionized forms, causing severe chromatographic peak tailing. By introducing 0.1% Glacial Acetic Acid (v/v) into the mobile phase, the pH is driven down, fully suppressing ionization. This locks esculin into its neutral state, resulting in high-efficiency, symmetrical peaks[4].

Wavelength Selection & Specificity

While generic UV detection often defaults to 254 nm, UV-Vis spectrophotometric scanning of esculin reveals a distinct absorption maximum ( λmax ) at 340–342 nm [4],[2]. This is caused by the extended π−π∗ transitions of the conjugated benzopyrone ring system. Selecting 342 nm acts as a built-in specificity filter—drastically increasing the signal-to-noise ratio while rendering the detector blind to most non-conjugated matrix interferences (e.g., simple proteins or aliphatic compounds)[4].

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the built-in System Suitability Tests (SST) are met.

Reagents & Materials

-

Reference Standard: Esculin Sesquihydrate (Purity >98.0%, HPLC grade),.

-

Internal Standard (IS): Rutin (Optional, but recommended for complex biological matrices)[4].

-

Solvents: Methanol (HPLC Grade), Ultrapure Water (18.2 MΩ·cm), Glacial Acetic Acid (AR Grade)[4].

Self-Validating Standard Preparation

Critical Insight: Esculin sesquihydrate ( C15H16O9⋅1.5H2O ) has a molecular weight of 367.30 g/mol , whereas anhydrous esculin is 340.28 g/mol . To report accurate anhydrous concentrations, a gravimetric correction factor of 0.926 must be applied.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.8 mg of esculin sesquihydrate into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes until fully dissolved.

-

Working Standards: Perform serial dilutions using the mobile phase to create a calibration curve spanning 0.025 µg/mL to 20.0 µg/mL [4].

-

IS Spiking: Add 100 µL of Rutin internal standard (10 µg/mL) to each 1 mL of working standard[1].

Sample Extraction (Botanical/Biological Matrix)

-

Extraction: Weigh 0.5 g of pulverized sample into a centrifuge tube. Add 10 mL of 70% Methanol (v/v).

-

Ultrasonication: Sonicate at 25°C for 30 minutes to ensure complete cellular lysis and analyte diffusion[2].

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes to pellet debris[1].

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions & System Suitability

| Parameter | Optimized Condition |

| HPLC System | Agilent 1260 Infinity (or equivalent) with DAD/UV detector[1] |

| Column | C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm)[4] |

| Mobile Phase | Methanol : Water : Glacial Acetic Acid (30:70:0.1, v/v/v)[1],[4] |

| Flow Rate | 1.0 mL/min (Isocratic)[1] |

| Column Temperature | 25°C (Maintains consistent mobile phase viscosity) |

| Detection Wavelength | 342 nm[4],[2] |

| Injection Volume | 20 µL[1],[4] |

System Suitability Test (SST): Before analyzing unknown samples, inject the blank mobile phase to confirm baseline stability. Next, inject the 10 µg/mL standard five consecutive times.

-

Acceptance Criteria: Retention time RSD ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing factor ≤ 1.5. Esculin typically elutes at tR≈5.58 min[4].

Method Validation Summary (ICH Q2(R2) Framework)

Following ICH Q2(R2) guidelines[3], the method must be validated for linearity, sensitivity, precision, and accuracy. The expected validation parameters based on established literature are summarized below[4],[2].

| Validation Parameter | Result / Acceptance Criteria | Significance |

| Linearity Range | 0.025 – 20.0 µg/mL | Covers sub-therapeutic to toxicological ranges. |

| Correlation Coefficient ( r2 ) | > 0.999 | Ensures proportional detector response. |

| Limit of Detection (LOD) | ~0.025 µg/mL (S/N ≥ 3) | Lowest reliably detectable concentration[4]. |

| Limit of Quantification (LOQ) | ~0.08 µg/mL (S/N ≥ 10) | Lowest concentration quantifiable with precision. |

| Intra-day Precision (RSD) | < 2.0% (n=6) | Confirms repeatability within a single shift. |

| Inter-day Precision (RSD) | < 2.0% (over 3 days) | Confirms intermediate precision across days. |

| Accuracy (Recovery) | 95.4% – 99.0% | Validates extraction efficiency and lack of matrix bias[4],[2]. |

Method Development & Validation Workflow

Caption: Esculin RP-HPLC method development and ICH Q2(R2) validation workflow.

References

- Application Note: High-Performance Liquid Chromatography (HPLC)

- HPLC Analysis of Esculin and Fraxin in Horse-Chestnut Bark (Aesculus hippocastanum L.)

- Source: researchgate.

- Source: nih.

- Esculin Sesquihydrate - TCI EUROPE N.V.

- Source: cymitquimica.

- Validation of Analytical Procedures Q2(R2)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Rapid determination of aesculin and aesculetin in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

Synthesis of gold nanoparticles using esculin sesquihydrate as reducing agent

Application Note & Protocol

A Green Chemistry Approach to the Synthesis of Gold Nanoparticles Utilizing Esculin Sesquihydrate as a Novel Reducing and Capping Agent

Abstract

The field of nanotechnology continues to drive innovation in medicine and materials science, with gold nanoparticles (AuNPs) being of particular interest for applications in drug delivery, diagnostics, and therapeutics.[1][2][3][4][5] Traditional chemical synthesis methods for AuNPs often involve hazardous reagents, prompting a shift towards more sustainable, "green" chemistry protocols.[6][7] This guide details a robust and eco-friendly method for the synthesis of stable gold nanoparticles using esculin sesquihydrate, a natural coumarin glucoside found in plants like the horse chestnut. Esculin, a potent polyphenolic compound, serves a dual role as both a reducing agent for gold(III) ions and a capping agent for the resulting nanoparticles, ensuring their stability.[8][9][10][11] This document provides a comprehensive theoretical background, a detailed step-by-step protocol for synthesis and characterization, and expected outcomes for researchers in materials science and drug development.

Scientific Principle: The Mechanism of Polyphenol-Mediated AuNP Synthesis

The synthesis of AuNPs from a gold salt precursor, such as chloroauric acid (HAuCl₄), is fundamentally a redox reaction. The process requires the reduction of gold ions (Au³⁺) to neutral gold atoms (Au⁰).[7] In this green synthesis protocol, esculin sesquihydrate provides the necessary reducing power.

Esculin is a glucoside of esculetin, which possesses a catechol-like structure with adjacent hydroxyl (-OH) groups on its benzene ring. These phenolic hydroxyls are the active moieties responsible for the reduction process. The mechanism proceeds in two key stages:

-

Reduction of Au³⁺: The hydroxyl groups on the esculin molecule chelate the Au³⁺ ions. Due to the high oxidation-reduction potential of Au³⁺, it readily oxidizes the hydroxyl groups into quinones.[12][13] This oxidation-reduction reaction results in the reduction of Au³⁺ to elemental gold (Au⁰).

-

Nucleation and Stabilization: The newly formed Au⁰ atoms are highly energetic and collide with each other, nucleating to form small clusters. These clusters grow into nanoparticles. The oxidized esculin molecules, along with other phytochemicals, then adsorb onto the surface of the growing nanoparticles.[8][11] This "capping" process provides a steric and electrostatic barrier that prevents the nanoparticles from aggregating, ensuring the stability of the colloidal solution.[14]

The overall reaction is visually confirmed by a distinct color change of the solution from pale yellow to a ruby red or deep purple, which is characteristic of the formation of colloidal gold.[8][15][16]

Caption: Proposed mechanism of AuNP synthesis using esculin.

Materials and Reagents

| Material/Reagent | Specification | Supplier Example |

| Gold(III) chloride trihydrate | HAuCl₄·3H₂O, ≥99.9% trace metals basis | Sigma-Aldrich |

| Esculin sesquihydrate | C₁₅H₁₆O₉·1.5H₂O, ≥98% (HPLC) | Sigma-Aldrich |

| Deionized (DI) Water | 18.2 MΩ·cm resistivity | Millipore Milli-Q |

| Glassware | Borosilicate (e.g., Pyrex®) | Corning |

| Magnetic Stirrer with Hotplate | - | IKA |

| pH meter | Calibrated | Mettler Toledo |

| Spectrophotometer | UV-Visible range (300-800 nm) | Agilent Cary |

Note: All glassware must be rigorously cleaned to prevent premature aggregation of nanoparticles. A common and effective method is to wash with soap and water, rinse thoroughly with DI water, and then soak in aqua regia (3:1 HCl:HNO₃) for at least one hour, followed by extensive rinsing with DI water.

Experimental Protocols

Workflow Overview

The process involves the preparation of stock solutions, the synthesis reaction under controlled conditions, and subsequent characterization to validate the formation and properties of the AuNPs.

Caption: Experimental workflow for esculin-mediated AuNP synthesis.

Step-by-Step Synthesis Protocol

-

Prepare Stock Solutions:

-

1 mM HAuCl₄ Solution: Accurately weigh out the required amount of HAuCl₄·3H₂O and dissolve it in DI water in a volumetric flask. Store this solution in a dark bottle at 4°C.

-

5 mM Esculin Sesquihydrate Solution: Dissolve the appropriate amount of esculin sesquihydrate in DI water. Gentle heating may be required to fully dissolve the compound. Prepare this solution fresh before use.

-

-

Synthesis Reaction:

-

To a 100 mL Erlenmeyer flask, add 50 mL of the 1 mM HAuCl₄ solution.

-

Place the flask on a magnetic stirrer with a hotplate and begin stirring. Heat the solution to 70-80°C. The reaction temperature is a critical parameter that can influence the size and shape of the nanoparticles.[7][16]

-

Once the temperature has stabilized, add 5 mL of the 5 mM esculin solution to the flask while maintaining vigorous stirring.

-

Continue heating and stirring the mixture. The reaction is initiated upon the addition of the esculin solution.

-

-

Observation and Completion:

-

Visually monitor the reaction mixture. A color change from pale yellow to pink, and finally to a stable ruby red or purple, indicates the formation of AuNPs.[8][12] This change is typically observed within 15-30 minutes.

-

Once the color has stabilized (i.e., no further deepening of the red color is observed), turn off the heat and continue stirring until the solution has cooled to room temperature.

-

The resulting colloidal gold solution can be stored at 4°C for several weeks.[14]

-

Characterization and Expected Results

Proper characterization is essential to confirm the successful synthesis and determine the physicochemical properties of the AuNPs.

Summary of Techniques and Expected Outcomes

| Characterization Technique | Purpose | Expected Result |

| UV-Visible Spectroscopy | To confirm the formation of AuNPs via Surface Plasmon Resonance (SPR). | A characteristic SPR peak in the range of 520-560 nm.[8][11][17] The peak position can indicate particle size (a red-shift suggests larger particles). |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | A narrow size distribution (low Polydispersity Index, PDI) with an average particle size typically in the range of 15-50 nm.[14][18] |

| Transmission Electron Microscopy (TEM) | To visualize the morphology (shape) and core size of the AuNPs. | Images showing predominantly spherical, well-dispersed nanoparticles.[6][19] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups from esculin capping the AuNPs. | Peaks corresponding to O-H (hydroxyl), C=O (carbonyl), and C-O-C (ether) groups from the esculin molecule, confirming its role as a capping agent.[8][15][19] |

Discussion of Results

The UV-Vis spectrum provides the primary evidence of AuNP formation. The absence of a peak in the 520-560 nm range suggests the reaction was unsuccessful. The sharpness of the peak correlates with the monodispersity of the particles.

TEM analysis is crucial for validating the size and shape. While DLS provides the hydrodynamic diameter (including the capping layer), TEM reveals the metallic core size. For many drug delivery applications, spherical nanoparticles are desired.[20]

FTIR spectroscopy confirms the "green" nature of the synthesis. By comparing the FTIR spectra of pure esculin and the dried AuNP sample, one can observe shifts in the characteristic peaks of the hydroxyl and carbonyl groups, indicating their involvement in the reduction and capping process.

Applications in Drug Development

The biocompatible coating of esculin makes these AuNPs particularly attractive for biomedical applications.[1][3] Their unique properties can be leveraged in several ways:

-

Targeted Drug Delivery: The surface of the AuNPs can be further functionalized with targeting ligands (antibodies, peptides) to deliver therapeutic agents specifically to diseased cells, such as cancer cells.[2][4]

-

Bioimaging: Due to their strong optical properties, AuNPs can be used as contrast agents in various imaging modalities.[5]

-

Photothermal Therapy: AuNPs can efficiently convert near-infrared light into heat, a property that can be exploited to selectively destroy cancer cells.[5]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No color change or very faint color | Insufficient reduction; incorrect reagent concentration. | Verify concentrations of HAuCl₄ and esculin. Increase reaction temperature or time. Ensure pH is not highly acidic. |

| Solution turns black or grey | Rapid, uncontrolled aggregation of nanoparticles. | Ensure glassware is impeccably clean. Check the purity of reagents. Moderate the reaction temperature. |

| Broad SPR peak in UV-Vis | Polydisperse (wide range of sizes) nanoparticles. | Optimize the ratio of reducing agent to gold salt. Control the rate of addition of esculin. Ensure uniform heating. |

References

-

Mechanism of formation and stabilization of gold nanoparticles by... - ResearchGate. (n.d.). Retrieved from [Link]

-

Thirumalai, A., Gopinath, V., & Gnanasekar, S. (2022). A Recent Review on Synthesis, Characterization and Activities of Gold Nanoparticles Using Plant Extracts. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Al-Radadi, N. S. (2022). Green Synthesis of Gold Nanoparticles Using Plant Extracts as Beneficial Prospect for Cancer Theranostics. Molecules, 27(19), 6223. Retrieved from [Link]

-

Mechanism of the formation and stabilization of gold nanoparticles by polyphenolic compounds present in the bark extract of Terminalia arjuna - ResearchGate. (n.d.). Retrieved from [Link]

-

Khan, S., Ullah, F., & Khan, S. (2017). Green Synthesis of Gold Nanoparticles and Their Characterizations Using Plant Extract of Papaver somniferum. Trade Science Inc. Retrieved from [Link]

-

Elia, P., Zach, R., Hazan, S., Kolusheva, S., Porat, Z., & Zeiri, Y. (2014). Green synthesis of gold nanoparticles using plant extracts as reducing agents. International Journal of Nanomedicine, 9, 4007–4021. Retrieved from [Link]

-

Ahmad, M., Iqbal, M. S., & Khan, I. (2014). Gold Nanoparticles: Synthesis and Applications in Drug Delivery. Tropical Journal of Pharmaceutical Research, 13(7), 1169. Retrieved from [Link]

-

Geraldes, A. N., da Silva, A. G. M., Leal, J. G., Estrada-Villegas, G., Lincopan, N., Katti, K. V., & Lugão, A. B. (2016). Green Nanotechnology from Plant Extracts: Synthesis and Characterization of Gold Nanoparticles. Advances in Nanoparticles, 5(3), 176-185. Retrieved from [Link]

-

Liu, Y., Wang, Y., Zhang, W., Zhou, Y., & Chen, H. (2020). Role of polyphenols in plant-mediated synthesis of gold nanoparticles: identification of active components and their functional mechanism. RSC Advances, 10(61), 37190–37198. Retrieved from [Link]

-

Doubrovsky, A., Zaitoun, A., & Zussman, E. (2014). Application of gold nanoparticles in biomedical and drug delivery. Journal of Drug Targeting, 22(8), 675-690. Retrieved from [Link]

-

Manzari, M. T., Shamay, Y., Kiguchi, H., Rosen, N., Scaltriti, M., & Heller, D. A. (2021). Synergistic Effect Induced by Gold Nanoparticles with Polyphenols Shell during Thermal Therapy: Macrophage Inflammatory Response and Cancer Cell Death Assessment. Cancers, 13(14), 3617. Retrieved from [Link]

-

Fraga, S., Faria, H., Soares, E., Soares, L., & Pereira, E. (2019). Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds. Nanomaterials, 9(10), 1435. Retrieved from [Link]

-

Torskal. (2025, January 24). How Do Gold Nanoparticles Improve Drug Delivery? Retrieved from [Link]

-

Liu, Y., Feng, L., & Liu, Z. (2022). Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. Pharmaceutics, 14(12), 2736. Retrieved from [Link]

-

Murali, K., Neelakandan, M. S., & Thomas, S. (2018). Biomedical Applications of Gold Nanoparticles. JSM Nanotechnology and Nanomedicine, 6(1), 1064. Retrieved from [Link]

-

Lee, K. X., Shameli, K., Yew, Y. P., Teow, S.-Y., Jahangirian, H., Rafiee-Moghaddam, R., & Webster, T. J. (2020). Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications. International Journal of Nanomedicine, 15, 275–300. Retrieved from [Link]

-

Nguyen, P. H. P., He, Z., Tian, F., & Curtin, J. F. (2021). Gold nanoparticle synthesis. ResearchGate. Retrieved from [Link]

-

Stener, M., Fronzoni, G., & de Simone, M. (2023). α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. ACS Omega, 8(25), 22763–22774. Retrieved from [Link]

-

Al-Shmgani, H. S., Mohammed, W. H., & Al-Bayati, Y. K. M. (2023). Biogenic Synthesis of Gold Nanoparticles Using Scabiosa palaestina Extract: Characterization, Anticancer and Antioxidant Activities. Molecules, 28(14), 5556. Retrieved from [Link]

-

Jayandra, N., & Balasubramanian, S. (2013). Green synthesis of gold nanoparticles using seed aqueous extract of Abelmoschus esculentus and its antifungal activity. Industrial Crops and Products, 45, 423-429. Retrieved from [Link]

-

El-Batal, A. I., El-Sayyad, G. S., & Al-Harbi, M. S. (2021). Gold nanoparticles: Synthesis properties and applications. Journal of King Saud University - Science, 33(5), 101464. Retrieved from [Link]

-

Chávez-Sandoval, B. E., Jaramillo-Loranca, B. E., & Abrica-González, P. (2020). Biosynthesis of gold nanoparticles (AuNPs) and the reducing agents in the process. Mundo Nano. Revista Interdisciplinaria en Nanociencias y Nanotecnología, 13(25), 1e-15e. Retrieved from [Link]

-

Polte, J. (2015). A visual tutorial on the synthesis of gold nanoparticles. Journal of Experimental Nanoscience, 10(10), 753-762. Retrieved from [Link]

-

Anshup, A., Venkataraman, J. S., Subramaniam, C., & Sastry, M. (2022). Biosynthesis of Gold Nanoparticles by Vascular Cells in vitro. Frontiers in Nanotechnology, 4. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. How Do Gold Nanoparticles Improve Drug Delivery? [torskal.com]

- 4. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Applications of Gold Nanoparticles [jscimedcentral.com]

- 6. Green Synthesis of Gold Nanoparticles Using Plant Extracts as Beneficial Prospect for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]

- 8. ijper.org [ijper.org]

- 9. Role of polyphenols in plant-mediated synthesis of gold nanoparticles: identification of active components and their functional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Green Nanotechnology from Plant Extracts: Synthesis and Characterization of Gold Nanoparticles [scirp.org]

- 15. tsijournals.com [tsijournals.com]

- 16. dovepress.com [dovepress.com]

- 17. Biogenic Synthesis of Gold Nanoparticles Using Scabiosa palaestina Extract: Characterization, Anticancer and Antioxidant Activities [mdpi.com]

- 18. dovepress.com [dovepress.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

In Vitro Antioxidant Assay Protocols for Esculin Sesquihydrate: A Detailed Guide for Researchers

Introduction: The Antioxidant Potential of Esculin Sesquihydrate

Esculin sesquihydrate, a coumarin glucoside found in various plants, including the horse chestnut tree (Aesculus hippocastanum), is a compound of increasing interest in the pharmaceutical and nutraceutical industries.[1][2] Its diverse pharmacological activities, such as anti-inflammatory, venotonic, and neuroprotective effects, are significantly attributed to its potent antioxidant properties.[3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. Esculin has demonstrated the ability to mitigate oxidative stress by scavenging free radicals and modulating the activity of endogenous antioxidant enzymes.[3][6]

This comprehensive guide provides detailed application notes and step-by-step protocols for evaluating the in vitro antioxidant capacity of esculin sesquihydrate using three widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible results.

Understanding the Chemistry of Antioxidant Action

The antioxidant activity of esculin, like many phenolic compounds, is primarily attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The presence of hydroxyl groups on the coumarin ring system is crucial for this activity. The following assays leverage different chemical principles to quantify this antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[7][8] The principle is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, by an antioxidant.[9] When DPPH• accepts an electron or hydrogen atom from an antioxidant, it is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. This decolorization is proportional to the concentration and potency of the antioxidant and is measured spectrophotometrically at approximately 517 nm.[8]

Causality Behind Experimental Choices:

-

Solvent Selection: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and many antioxidant compounds, including esculin sesquihydrate.

-

Wavelength Selection (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance at this specific wavelength directly correlates with the reduction of the radical.

-

Incubation in the Dark: The DPPH radical is light-sensitive and can degrade upon exposure to light, leading to inaccurate results. Incubation in the dark ensures the stability of the radical throughout the experiment.

-

Use of a Standard: A standard antioxidant, such as Ascorbic Acid or Trolox, is used to validate the assay and to compare the antioxidant activity of the test compound.

Experimental Workflow for DPPH Assay

Caption: Workflow of the DPPH Radical Scavenging Assay.

Detailed Protocol for DPPH Assay

A. Reagent Preparation:

-

Esculin Sesquihydrate Stock Solution (1 mg/mL): Accurately weigh 10 mg of esculin sesquihydrate and dissolve it in 10 mL of methanol or ethanol. Use sonication if necessary to ensure complete dissolution.

-

Working Concentrations of Esculin: Prepare a series of dilutions from the stock solution in methanol or ethanol to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

-

Standard Solution (Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and create a series of dilutions similar to the esculin working solutions.

B. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the different concentrations of esculin sesquihydrate or the standard solution to respective wells.

-

Add 100 µL of methanol to a well to serve as the blank.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

C. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Control: 100 µL of methanol + 100 µL of DPPH solution.

-

Sample: 100 µL of esculin/standard + 100 µL of DPPH solution.

-

-

Plot the percentage of inhibition against the concentration of esculin sesquihydrate.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[10]

Expected Results for Esculin Sesquihydrate

Based on published data, esculin exhibits potent DPPH radical scavenging activity. One study reported an SC50 (scavenging concentration 50%, equivalent to IC50) value of 0.141 µM for esculin.[11] This indicates that esculin is a highly effective antioxidant in this assay.

| Parameter | Expected Value for Esculin | Reference Standard (Typical Range) |

| IC50 | ~0.141 µM | Ascorbic Acid: 2-8 µg/mL |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[11]

Causality Behind Experimental Choices:

-

Generation of ABTS•+: The reaction between ABTS and potassium persulfate generates the stable radical cation. The long incubation time (12-16 hours) ensures the complete formation of the radical.

-

Wavelength Selection (734 nm): This is one of the main absorbance maxima for the ABTS•+ radical cation.

-

Adjustment of Absorbance: The ABTS•+ working solution is diluted to a specific absorbance (0.70 ± 0.02) to ensure that the measurements are within the linear range of the spectrophotometer.

-

Expression of Results as TEAC: The Trolox Equivalent Antioxidant Capacity (TEAC) is a common way to express the results of the ABTS assay. It compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

Experimental Workflow for ABTS Assay

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Detailed Protocol for ABTS Assay

A. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Radical Cation Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Esculin Sesquihydrate and Trolox Standard Solutions: Prepare stock solutions of esculin and Trolox (e.g., 1 mg/mL) in a suitable solvent and make serial dilutions.

B. Assay Procedure:

-

Add 20 µL of the various concentrations of esculin sesquihydrate or Trolox standard to the wells of a 96-well microplate.

-

Add 20 µL of the solvent to a well to serve as a blank.

-

Add 180 µL of the ABTS•+ working solution to all wells.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

C. Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.

-

From the standard curve, determine the Trolox Equivalent Antioxidant Capacity (TEAC) of esculin sesquihydrate. The TEAC value is expressed as µM of Trolox equivalents per µM of esculin.

Expected Results for Esculin Sesquihydrate

| Parameter | Expected Outcome for Esculin | Reference Standard |

| TEAC Value | To be determined experimentally | Trolox (by definition, has a TEAC of 1) |

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[2] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The FRAP assay is a simple and reproducible method that provides a direct estimation of the total antioxidant power of a compound.

Causality Behind Experimental Choices:

-

Acidic pH (3.6): The reaction is carried out in an acidic medium to maintain the solubility of iron and to facilitate the reduction of the Fe³⁺-TPTZ complex.

-

Wavelength Selection (593 nm): This is the wavelength of maximum absorbance for the blue-colored Fe²⁺-TPTZ complex.

-

Use of a Standard: A ferrous sulfate (FeSO₄) or Trolox standard curve is used to quantify the results, which are expressed as µM of Fe(II) equivalents or Trolox equivalents.

-

Incubation at 37°C: This temperature helps to accelerate the reaction rate.

Experimental Workflow for FRAP Assay

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol for FRAP Assay

A. Reagent Preparation:

-